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molecular formula C2Cl2F3I B1346711 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane CAS No. 354-61-0

1,2-Dichloro-1,1,2-trifluoro-2-iodoethane

Cat. No. B1346711
M. Wt: 278.82 g/mol
InChI Key: HCUGPHQZDLROAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05017718

Procedure details

A mixture of 279 mg (1.0 mmol) of 1,2-dichloro-1-iodotrifluoroethane, 114 mg (1.0 mmol) of allyltrimethylsilane and 10 mg (0.06 mmol) of azobisisobutyronitrile (AIBN) was heated in a sealed glass tube at 80° C. for 3 hours. After cooling, 10 mg (0.06 mmol) of AIBN was added to the mixture, followed by heating in a sealed tube at 80° C. for 3 hours to obtain 4,5-dichloro-4,5,5-trifluoro-1-pentene (Compound 39) in a yield of 40%.
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:8])(I)[C:3]([F:6])([F:5])[Cl:4].[CH2:9]([Si](C)(C)C)[CH:10]=[CH2:11].N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][C:2]([F:8])([C:3]([Cl:4])([F:6])[F:5])[CH2:11][CH:10]=[CH2:9]

Inputs

Step One
Name
Quantity
279 mg
Type
reactant
Smiles
ClC(C(Cl)(F)F)(I)F
Name
Quantity
114 mg
Type
reactant
Smiles
C(C=C)[Si](C)(C)C
Name
Quantity
10 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
10 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
by heating in a sealed tube at 80° C. for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
ClC(CC=C)(C(F)(F)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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